![molecular formula C14H18N4O B7536909 N-[6-(dimethylamino)pyridin-3-yl]-1,5-dimethylpyrrole-2-carboxamide](/img/structure/B7536909.png)
N-[6-(dimethylamino)pyridin-3-yl]-1,5-dimethylpyrrole-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[6-(dimethylamino)pyridin-3-yl]-1,5-dimethylpyrrole-2-carboxamide, also known as DMXAA, is a synthetic small molecule that has shown promising results in cancer research. It was initially developed as an antiviral agent but later found to have anti-tumor properties.
作用机制
N-[6-(dimethylamino)pyridin-3-yl]-1,5-dimethylpyrrole-2-carboxamide works by activating the STING (stimulator of interferon genes) pathway, which is a key pathway in the immune system. This activation leads to the production of cytokines, such as interferons, which play a crucial role in fighting cancer cells. This compound also inhibits the production of vascular endothelial growth factor (VEGF), which is a protein that promotes the growth of blood vessels. This inhibition leads to the disruption of the tumor vasculature, ultimately leading to tumor cell death.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects. It induces the production of cytokines, such as interferons, which play a crucial role in the immune response against cancer cells. This compound also inhibits the production of VEGF, which is a protein that promotes the growth of blood vessels. This inhibition leads to the disruption of the tumor vasculature, ultimately leading to tumor cell death. This compound has also been shown to induce apoptosis, which is a form of programmed cell death, in tumor cells.
实验室实验的优点和局限性
One of the main advantages of N-[6-(dimethylamino)pyridin-3-yl]-1,5-dimethylpyrrole-2-carboxamide in lab experiments is its ability to activate the immune system and promote the production of cytokines. This allows for the study of immune responses in cancer cells. Additionally, this compound has been shown to work in combination with other chemotherapy drugs, which allows for the study of drug interactions. However, this compound has some limitations in lab experiments. It has a short half-life, which means that it needs to be administered frequently. Additionally, it has been shown to have some toxicity in animal studies, which limits its use in certain experiments.
未来方向
There are several future directions for N-[6-(dimethylamino)pyridin-3-yl]-1,5-dimethylpyrrole-2-carboxamide research. One area of interest is the development of more potent and selective STING agonists. Additionally, there is a need for more studies on the mechanism of action of this compound, particularly in relation to its effects on the immune system. Another area of interest is the study of this compound in combination with other immunotherapies, such as checkpoint inhibitors. Finally, there is a need for more clinical trials to evaluate the efficacy and safety of this compound in humans.
Conclusion:
This compound is a promising small molecule with anti-tumor properties that has been extensively studied in cancer research. It works by activating the immune system and promoting the production of cytokines, ultimately leading to tumor cell death. This compound has several advantages in lab experiments, including its ability to activate the immune system and work in combination with other chemotherapy drugs. However, it also has some limitations, including its short half-life and toxicity in animal studies. There are several future directions for this compound research, including the development of more potent and selective STING agonists and the study of this compound in combination with other immunotherapies.
合成方法
N-[6-(dimethylamino)pyridin-3-yl]-1,5-dimethylpyrrole-2-carboxamide can be synthesized through a multistep process starting with 2,5-dimethylpyrrole. The first step involves the reaction of 2,5-dimethylpyrrole with acetic anhydride to form 2,5-dimethylpyrrole-1-acetate. The second step involves the reaction of 2,5-dimethylpyrrole-1-acetate with 3-dimethylaminopyridine to form N-[6-(dimethylamino)pyridin-3-yl]-2,5-dimethylpyrrole-1-acetamide. The final step involves the reaction of N-[6-(dimethylamino)pyridin-3-yl]-2,5-dimethylpyrrole-1-acetamide with ethyl chloroformate to form this compound.
科学研究应用
N-[6-(dimethylamino)pyridin-3-yl]-1,5-dimethylpyrrole-2-carboxamide has been extensively studied for its anti-tumor properties in various cancer types, including lung, breast, prostate, and colon cancer. It has been shown to induce tumor cell death by activating the immune system and promoting the production of cytokines. This compound has also been shown to inhibit tumor angiogenesis, which is the process of forming new blood vessels to support tumor growth. Additionally, this compound has been studied in combination with other chemotherapy drugs to enhance their efficacy.
属性
IUPAC Name |
N-[6-(dimethylamino)pyridin-3-yl]-1,5-dimethylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c1-10-5-7-12(18(10)4)14(19)16-11-6-8-13(15-9-11)17(2)3/h5-9H,1-4H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFGWCFWXJZCORE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C)C(=O)NC2=CN=C(C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-iodophenoxy)-N-prop-2-enylacetamide](/img/structure/B7536839.png)
![N-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl]-N-methylbenzenesulfonamide](/img/structure/B7536843.png)
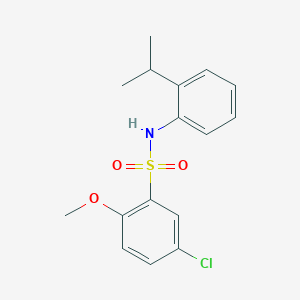



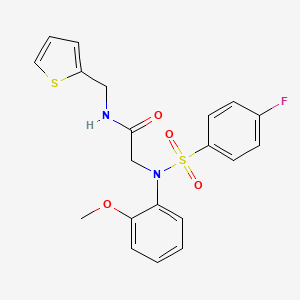
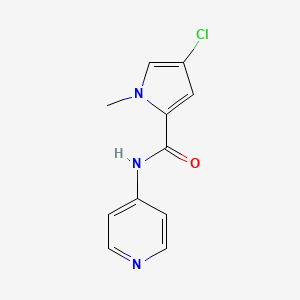
![N,5-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyrazine-2-carboxamide](/img/structure/B7536901.png)
![4-phenoxy-N-[4-(tetrazol-1-yl)phenyl]butanamide](/img/structure/B7536925.png)
![N-[2-(diethylamino)-5-piperidin-1-ylsulfonylphenyl]-3-(1,3,5-trimethylpyrazol-4-yl)propanamide](/img/structure/B7536926.png)
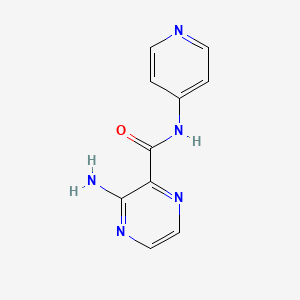
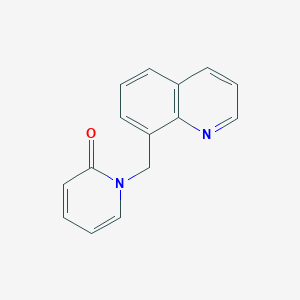
![N-(2-methoxyphenyl)-2-(4-oxo-5-thiophen-2-ylthieno[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B7536948.png)